molecular formula C7H5ClN4 B1600607 2-chloro-6-(1H-pyrazol-1-yl)pyrazine CAS No. 642459-09-4

2-chloro-6-(1H-pyrazol-1-yl)pyrazine

Cat. No. B1600607
CAS RN: 642459-09-4
M. Wt: 180.59 g/mol
InChI Key: WGFZJZXNZJZULL-UHFFFAOYSA-N
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Description

2-Chloro-6-(1H-pyrazol-1-yl)pyrazine is a chemical compound with the molecular formula C7H5ClN4. It has a molecular weight of 180.6 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is 1S/C7H5ClN4/c8-6-4-9-5-7(11-6)12-3-1-2-10-12/h1-5H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Chloro-6-(1H-pyrazol-1-yl)pyrazine has a boiling point of 310.2°C at 760 mmHg . It has a density of 1.5±0.1 g/cm3 . The compound has a flash point of 141.4±27.9 °C . It has a molar refractivity of 47.4±0.5 cm3 . The compound has 4 H bond acceptors and 0 H bond donors .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .

Mode of Action

It’s suggested that the compound may interact with its target through a desirable fitting pattern characterized by lower binding free energy . This interaction could lead to changes in the target’s function, affecting the biological processes it’s involved in.

Biochemical Pathways

Given its potential target, it may influence pathways related to the life cycle of leishmania major, a protozoan parasite .

Result of Action

Based on its potential antipromastigote activity, it might inhibit the growth or proliferation of leishmania major .

Action Environment

The action of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at 2-8°C . Additionally, factors like pH, presence of other molecules, and specific conditions within the biological system could also influence its action, efficacy, and stability.

properties

IUPAC Name

2-chloro-6-pyrazol-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-4-9-5-7(11-6)12-3-1-2-10-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFZJZXNZJZULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434467
Record name 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-(1H-pyrazol-1-yl)pyrazine

CAS RN

642459-09-4
Record name 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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